![molecular formula C7H14ClNO B13475175 Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The compound’s structure features a bicyclo[2.1.1]hexane ring system, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . Additionally, iodocyclization reactions have been developed to produce 2-oxabicyclo[2.1.1]hexanes with multiple exit vectors .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of photochemistry and iodocyclization used in laboratory synthesis can be scaled up for industrial applications, ensuring the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclo[2.1.1]hexane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for drug development.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules, enabling the exploration of new chemical space.
Biological Studies: Its incorporation into bioisosteres of ortho- and meta-benzenes has been validated biologically, making it useful in biological research.
Wirkmechanismus
The mechanism of action of Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
- 2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-amine hydrochloride
- {2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Uniqueness
Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is unique due to its specific substitution pattern and the presence of the amine hydrochloride group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in medicinal chemistry and industrial processes.
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
N-methyl-1-(2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-8-5-7-2-6(3-7)4-9-7;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
ZFLYFMVQIXQPLO-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC12CC(C1)CO2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Tert-butyldimethylsilyl)oxy]-2-methylaniline](/img/structure/B13475101.png)
![1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-6-amine](/img/structure/B13475112.png)

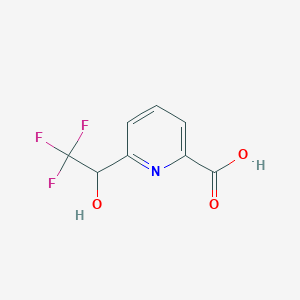

![3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B13475144.png)
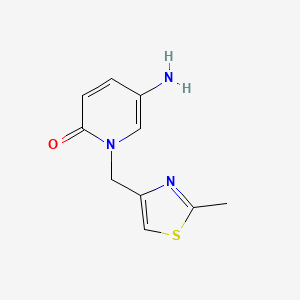
![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)

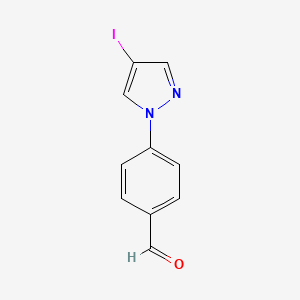
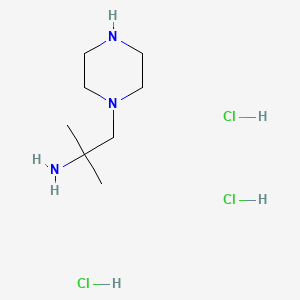
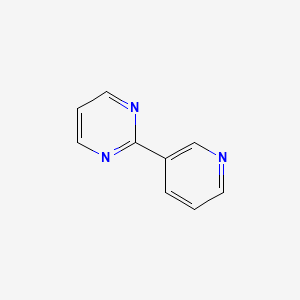
![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclopropyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13475179.png)

